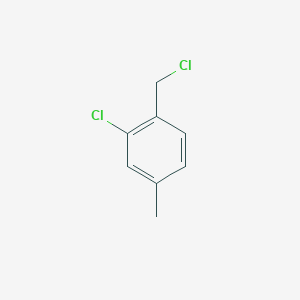

2-Chloro-1-(chloromethyl)-4-methylbenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-1-(chloromethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYVMDCDEGTWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90335853 | |

| Record name | 2-chloro-1-(chloromethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-39-3 | |

| Record name | 2-Chloro-1-(chloromethyl)-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-chloro-1-(chloromethyl)-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90335853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: Nucleophilic Substitution Mechanisms of 2-Chloro-1-(chloromethyl)-4-methylbenzene

Executive Summary

For drug development professionals and synthetic chemists, understanding the precise reactivity profile of bifunctional halogenated building blocks is critical for designing efficient synthetic routes. 2-Chloro-1-(chloromethyl)-4-methylbenzene (commonly known as 2-chloro-4-methylbenzyl chloride) presents a classic case of regioselective nucleophilic substitution. This whitepaper deconstructs the molecular architecture of this compound, detailing why substitution occurs exclusively at the benzylic position, the mechanistic duality between SN1 and SN2 pathways, and the field-proven protocols required to harness this reactivity.

Molecular Architecture & Regioselectivity

The defining feature of 2-chloro-1-(chloromethyl)-4-methylbenzene is the presence of two distinct chlorine atoms, which exhibit vastly different kinetic behaviors:

-

The Aryl Chloride (Position 2): The carbon-chlorine bond at the aromatic ring is sp2 hybridized. Resonance between the chlorine's lone pairs and the aromatic π -system imparts partial double-bond character to the C-Cl bond, rendering it exceptionally strong and inert to standard nucleophilic attack.

-

The Benzylic Chloride (Position 1): The chloromethyl group features an sp3 hybridized carbon. As a primary alkyl halide adjacent to an aromatic ring, it is highly activated toward nucleophilic substitution.

Consequently, under standard thermal conditions with typical nucleophiles, substitution is 100% regioselective for the benzylic position.

Regioselectivity and mechanistic divergence (SN1 vs. SN2) of 2-chloro-4-methylbenzyl chloride.

Mechanistic Duality: SN1 vs. SN2 Dynamics

The benzylic carbon of this substrate can undergo substitution via either a dissociative ( SN1 ) or associative ( SN2 ) mechanism, dictated entirely by the choice of solvent and nucleophile.

The SN2 Pathway (Associative)

In the presence of strong nucleophiles (e.g., amines, thiolates, or hydroxylamines) and polar aprotic solvents, the reaction proceeds via a concerted SN2 mechanism[1].

-

Transition State Stabilization: The primary benzylic carbon is relatively unhindered. More importantly, the adjacent aromatic π -system aligns with the developing p -orbital in the pentacoordinate transition state, significantly lowering the activation energy through orbital overlap[2].

-

Substituent Effects: The ortho-chloro group provides minor steric hindrance, but this is easily overcome by the overall electronic activation of the benzylic system.

The SN1 Pathway (Dissociative)

When subjected to solvolysis in highly polar, protic media (e.g., aqueous acetone or aqueous ethanol), the mechanism shifts toward SN1 [3].

-

Carbocation Stability: The rate-determining step is the heterolytic cleavage of the C-Cl bond to form a benzylic carbocation.

-

Electronic Push-Pull: The para-methyl group stabilizes the carbocation via hyperconjugation and inductive donation (+I). The ortho-chloro group exerts a competing electron-withdrawing inductive effect (-I) but can partially stabilize the empty p -orbital via resonance (+M). The net result is a sufficiently stable carbocation that readily undergoes attack by weak nucleophiles like water.

Quantitative Kinetic Parameters

The choice of solvent fundamentally alters the reaction kinetics by differentially solvating the ground state versus the transition state. Table 1 summarizes these effects based on empirical kinetic studies of benzylic chlorides.

Table 1: Influence of Solvent Polarity on Benzylic SN2 Kinetics

| Solvent | Dielectric Constant ( ε ) | Nucleophile Type | Relative Rate | Mechanistic Rationale |

| DMF | 36.7 | Anionic (e.g., NH2OH ) | Very High | Polar aprotic; desolvates the nucleophile (increasing its energy) while stabilizing the charge-dispersed transition state[1]. |

| Methanol | 32.7 | Neutral (e.g., PPh3 ) | High | Polar protic; highly effective at stabilizing the developing charge separation when two neutral reactants form a charged product[4]. |

| Dichloromethane | 8.9 | Neutral (e.g., PPh3 ) | Moderate | Low polarity; provides insufficient stabilization for the highly polar transition state, leading to slower kinetics[4]. |

| Aqueous Acetone | ~45.0 | Solvolysis ( H2O ) | Variable | High ionizing power promotes the dissociative SN1 pathway; kinetics follow a mixed first- and second-order rate equation[3]. |

Experimental Methodologies (Self-Validating Protocols)

To ensure high yield and reproducibility, experimental protocols must be designed as self-validating systems where causality dictates every step. Below are two field-proven workflows for functionalizing 2-chloro-1-(chloromethyl)-4-methylbenzene.

Protocol A: SN2 Synthesis via Anionic Nucleophile (Hydroxylamine)

This protocol describes the synthesis of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine, a common pharmacophore intermediate[1].

Workflow for the SN2 synthesis of hydroxylamine derivatives via basic nucleophilic displacement.

Step-by-Step Methodology:

-

Nucleophile Activation: Suspend hydroxylamine hydrochloride (1.2 eq) in anhydrous DMF. Add anhydrous K2CO3 (2.5 eq) and stir for 30 minutes.

-

Causality: K2CO3 serves a dual purpose. It deprotonates the hydrochloride salt to liberate the active nucleophile and acts as an acid scavenger for the HCl generated during the reaction, driving the equilibrium forward[1].

-

-

Substrate Addition: Add 2-chloro-1-(chloromethyl)-4-methylbenzene (1.0 eq) dropwise to the suspension at 0°C to control the initial exotherm.

-

Thermal Activation: Elevate the temperature to 60°C.

-

Causality: While benzylic chlorides are reactive, the steric bulk of the ortho-chloro group requires mild thermal activation to achieve a practical reaction rate.

-

-

In-Process Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 4:1) until the UV-active starting material spot is completely consumed. This is the self-validating checkpoint to prevent premature quenching.

-

Quench & Workup: Cool to room temperature and quench with a large volume of ice water. Extract with Ethyl Acetate (3x).

-

Causality: DMF is highly water-soluble. A large aqueous quench ensures the DMF partitions entirely into the aqueous layer, preventing solvent contamination in the organic extract.

-

-

Purification: Wash the combined organic layers with brine, dry over Na2SO4 , and concentrate under reduced pressure.

Protocol B: SN2 Kinetics with Neutral Nucleophile (Triphenylphosphine)

When synthesizing phosphonium salts for Wittig reactions, the solvent choice must pivot to accommodate the transition state of neutral reactants forming a charged product[4].

Step-by-Step Methodology:

-

Solvent Selection: Dissolve triphenylphosphine (1.0 eq) in Methanol.

-

Causality: Unlike Protocol A, where DMF is optimal, the reaction of a neutral phosphine with a neutral benzylic chloride creates a highly polar transition state. Methanol stabilizes this developing charge superior to aprotic solvents, maximizing the kinetic rate[4].

-

-

Reaction Initiation: Add 2-chloro-1-(chloromethyl)-4-methylbenzene (1.0 eq) and agitate at >700 rpm at 30°C.

-

Causality: Agitation above 700 rpm ensures the reaction is kinetically controlled rather than mass-transfer limited[4].

-

-

Isolation: Upon completion, the resulting benzyltriphenylphosphonium chloride salt will often precipitate directly from the methanolic solution upon cooling or addition of cold diethyl ether, allowing for simple filtration.

Sources

- 1. Buy O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine [smolecule.com]

- 2. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanisms of nucleophilic substitution. Kinetics of the reactions of benzyl and diphenylmethyl chlorides in aqueous acetone - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of CAS 2719-39-3 in organic synthesis

An In-depth Technical Guide to 2-Chloro-N,N-dimethylacetoacetamide (CAS 5810-11-7): Properties and Applications in Organic Synthesis

Introduction: Clarifying the Subject and Its Significance

This guide provides a comprehensive technical overview of 2-Chloro-N,N-dimethylacetoacetamide, a versatile trifunctional reagent for advanced organic synthesis. It is crucial for the scientific community to note a common point of confusion regarding its identification. The topic of this guide is the chemical entity correctly identified by CAS Number 5810-11-7 . The CAS Number 2719-39-3, occasionally and incorrectly associated with this compound, actually corresponds to Benzene, 2-chloro-1-(chloromethyl)-4-methyl-[1]. This document will exclusively discuss the properties and applications of 2-Chloro-N,N-dimethylacetoacetamide (CAS 5810-11-7), hereafter referred to as DMCAA, to ensure clarity and accuracy for researchers and drug development professionals.

DMCAA is a valuable building block in modern synthetic chemistry. Its structure incorporates three distinct functional groups—an α-chloro substituent, a ketone, and a tertiary amide—within a compact four-carbon backbone. This unique arrangement provides multiple reactive centers, making it a powerful precursor for constructing complex molecular architectures, particularly in the synthesis of heterocyclic compounds, which are foundational scaffolds in many pharmaceutical and agrochemical agents.

Part 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a reagent is paramount to its effective application in synthesis. The physical and chemical characteristics of DMCAA are summarized below.

Physicochemical Data Table

| Property | Value | Source(s) |

| CAS Number | 5810-11-7 | [2] |

| Molecular Formula | C₆H₁₀ClNO₂ | [3] |

| Molecular Weight | 163.60 g/mol | [3] |

| Appearance | Clear, light yellow liquid | [2][4] |

| Density | 1.203 g/mL at 25 °C | [4] |

| Boiling Point | 93-98 °C at 0.5 - 0.7 mmHg | [2] |

| Melting Point | 36 °C | [2][4] |

| Flash Point | 70 °C (158 °F) | |

| Refractive Index (n20/D) | 1.484 | [4] |

| SMILES | CN(C)C(=O)C(Cl)C(C)=O | |

| InChI Key | QJACRCAPQIYMIH-UHFFFAOYSA-N |

Spectroscopic Signature Analysis

While dedicated spectra for DMCAA are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is critical for in-process reaction monitoring and final product characterization.

-

¹H NMR (Proton NMR): The proton spectrum is expected to be relatively simple and diagnostic. Key signals would include:

-

Two singlets in the 2.9-3.1 ppm range for the non-equivalent N-methyl protons, a common feature in amides due to restricted rotation around the C-N bond.

-

A singlet around 2.4 ppm for the acetyl (CH₃CO-) protons.

-

A singlet for the single proton on the chlorinated carbon (-CHCl-), expected to be significantly downfield (likely in the 4.5-5.5 ppm range) due to the deshielding effects of the adjacent chlorine atom and two carbonyl groups.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will display six distinct resonances:

-

Two signals for the N-methyl carbons.

-

A signal for the acetyl methyl carbon.

-

A resonance for the α-carbon attached to chlorine, shifted downfield.

-

Two distinct carbonyl carbon signals (one for the ketone and one for the amide), typically found in the 165-200 ppm region.

-

-

IR (Infrared) Spectroscopy: The IR spectrum provides a clear fingerprint of the functional groups. The most prominent absorptions would be:

-

A strong, sharp peak for the ketone carbonyl (C=O) stretch, typically around 1720-1740 cm⁻¹.

-

Another strong, sharp peak for the tertiary amide carbonyl (C=O) stretch, usually found at a lower wavenumber, around 1640-1660 cm⁻¹. The presence of two distinct carbonyl bands is a key identifier.

-

A C-Cl stretch, which is often weaker and appears in the fingerprint region (600-800 cm⁻¹).

-

Part 2: Molecular Reactivity and Mechanistic Rationale

The synthetic utility of DMCAA stems directly from its trifunctional nature. The interplay between the electron-withdrawing carbonyl groups and the chlorine atom defines its reactivity profile.

Caption: Key reactive sites on the DMCAA molecule.

Causality of Reactivity

-

The α-Chloro Carbon as a Potent Electrophile: The carbon atom bonded to the chlorine is the primary site for nucleophilic attack. Its electrophilicity is significantly enhanced due to the powerful electron-withdrawing inductive effects of three adjacent electronegative atoms/groups: the chlorine atom itself, the acetyl carbonyl oxygen, and the amide carbonyl oxygen. This makes the C-Cl bond highly polarized and susceptible to cleavage by a wide range of nucleophiles (e.g., amines, thiols, carbanions), making DMCAA an excellent alkylating agent.

-

Enolization and the Acetyl Protons: The protons on the terminal methyl group of the acetyl moiety are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile itself, participating in reactions like aldol condensations or further alkylations.

-

The Dual Carbonyl Centers: Both the ketone and amide carbonyls can, in principle, undergo nucleophilic addition. However, the ketone is generally more reactive towards nucleophiles than the tertiary amide, offering a degree of chemoselectivity.

This trifunctional character allows for sequential and one-pot reactions, enabling the rapid assembly of complex structures from simple starting materials.

Part 3: Core Applications in Organic Synthesis

The primary application of DMCAA is as a versatile precursor in the synthesis of heterocyclic compounds, a class of molecules of immense importance in medicinal chemistry and agrochemistry.[4]

Workflow Example: Synthesis of Anti-Inflammatory Thiazole Scaffolds

A prominent application of DMCAA is in the Hantzsch thiazole synthesis. This classic condensation reaction provides a direct route to substituted thiazole rings, which are privileged structures in drug discovery. DMCAA serves as the α-haloketone component. For instance, it is a key reagent in synthesizing potential anti-inflammatory 2-(3-pyridyl)thiazoles.[4]

Caption: Generalized workflow for thiazole synthesis via the Hantzsch reaction.

Self-Validating Experimental Protocol: Synthesis of a 2,4-Disubstituted Thiazole

This protocol describes a representative procedure for the synthesis of a thiazole derivative using DMCAA. The success of the reaction is validated by standard analytical techniques confirming the formation of the target heterocycle.

Objective: To synthesize a 2-aryl-4-(N,N-dimethylcarbamoyl)-5-methylthiazole.

Materials:

-

2-Chloro-N,N-dimethylacetoacetamide (DMCAA, 1.0 eq)

-

Arylthioamide (e.g., Thiobenzamide, 1.0 eq)

-

Ethanol (anhydrous, as solvent)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the arylthioamide (1.0 eq) and DMCAA (1.0 eq).

-

Solvation: Add anhydrous ethanol to the flask to achieve a concentration of approximately 0.2 M.

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-6 hours).

-

Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the HCl formed during the reaction.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of ethanol used).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure thiazole derivative.

-

Characterization: Confirm the structure of the final product using NMR, IR, and Mass Spectrometry, comparing the obtained data with the expected spectroscopic signatures.

Part 4: Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. DMCAA is a hazardous substance and must be handled with appropriate precautions.

GHS Hazard and Precautionary Data

| Hazard Class | GHS Code | Signal Word | Precautionary Statements | Source |

| Acute Toxicity, Oral (Category 4) | H302 | Danger | P280, P301+P312 | |

| Skin Irritation (Category 2) | H315 | P302+P352 | ||

| Skin Sensitization (Category 1) | H317 | P261, P272, P333+P313 | ||

| Serious Eye Damage (Category 1) | H318 | P280, P305+P351+P338 | ||

| Carcinogenicity (Suspected, Category 2) | H351 | P280, P308+P313 | ||

| Hazardous to the Aquatic Environment (Chronic, Cat. 3) | H412 | P273 |

Protocol for Safe Handling and Storage

-

Engineering Controls: Always handle DMCAA inside a certified chemical fume hood to avoid inhalation of vapors.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection: Wear a lab coat. Ensure full skin coverage.

-

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Seek immediate medical attention.[5]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5]

Conclusion

2-Chloro-N,N-dimethylacetoacetamide (CAS 5810-11-7) is a highly functionalized and reactive building block with significant potential in organic synthesis. Its value is particularly evident in the construction of complex heterocyclic systems that form the core of many modern pharmaceuticals and agrochemicals. By understanding its distinct physicochemical properties, reactivity profile, and safety requirements, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities.

References

-

PubChem. 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. [Link]

-

Sinochem Nanjing Corporation. Waterproofing 2-Chloro-N,N-Dimethylacetamide. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. [Link]

-

International Labour Organization. ICSC 0640 - 2-CHLOROACETAMIDE. [Link]

-

NIST. 2-Chloro-N-methylacetamide. WebBook, SRD 69. [Link]

-

Chemdad Co., Ltd. N,N-DIMETHYL-2-CHLOROACETOACETAMIDE. [Link]

-

International Journal of Pharmaceutical and Chemical Sciences. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

NIST. Acetamide, 2-chloro-N,N-diethyl-. WebBook, SRD 69. [Link]

-

ChemBK. N,N-dimethyl-2-chloro acetamide. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-N,N-dimethylacetamide. [Link]

-

Royal Society of Chemistry. Synthesis of N-heterocyclic compounds using N,N-dimethylacetamides as an electrophilic carbon source. Org. Biomol. Chem. [Link]

-

MDPI. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents. Molecules. [Link]

-

Organic Syntheses. CHLOROACETAMIDE. [Link]

-

Wikipedia. Dimethylacetamide. [Link]

-

ARKIVOC. SYNTHESIS OF HETEROCYCLIC COMPOUNDS FROM THE REACTIONS OF DEHYDROACETIC ACID (DHA) AND ITS DERIVATIVES. [Link]

-

Manus Aktteva Biopharma LLP. 2-Chloro-N,N-dimethylacetamide (CAS No.: 2675-89-0). [Link]

-

Illinois Experts. Chloroacetonitrile and N,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. [Link]

-

PubChem. 2-Phenyldodecane. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Phenyldodecane. National Center for Biotechnology Information. [Link]

- Google Patents. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

Sources

Solvation Dynamics of 2-Chloro-1-(chloromethyl)-4-methylbenzene in Polar Aprotic Solvents

Introduction and Mechanistic Rationale

2-Chloro-1-(chloromethyl)-4-methylbenzene (also known as 2-chloro-4-methylbenzyl chloride, CAS: 2719-39-3) is a critical electrophilic building block in organic synthesis and pharmaceutical development[1]. Its primary synthetic utility lies in nucleophilic substitution (SN2) reactions, such as the synthesis of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine, a key intermediate for pharmacologically relevant imidazoles[2].

The choice of solvent is paramount. Polar aprotic solvents—such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN)—are uniquely suited for this compound. Because these solvents lack hydrogen-bond donors, they do not strongly solvate anionic nucleophiles, leaving them "naked" and highly reactive. Simultaneously, their high dielectric constants effectively solvate the 2-chloro-4-methylbenzyl chloride and stabilize the charge-separated SN2 transition state, drastically accelerating reaction kinetics[2].

Quantitative Solubility and Reactivity Profiles

To optimize reaction conditions, it is essential to understand the solubility limits and the resulting substitution parameters. The table below summarizes the empirical solubility and reaction metrics when utilizing 2-chloro-1-(chloromethyl)-4-methylbenzene in various polar aprotic environments.

| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | SN2 Yield (%) | Mechanistic Advantage |

| DMF | 36.7 | > 250 | 85 - 90 | Optimal transition state stabilization; high nucleophile reactivity[2]. |

| DMSO | 46.7 | > 300 | 80 - 85 | Excellent solubility; potential for side reactions if heated excessively. |

| MeCN | 37.5 | ~ 150 | 70 - 75 | Easy solvent removal; slightly lower solubility for bulky precursors. |

Self-Validating Protocol: Solubility Determination and SN2 Execution

Step-by-Step Methodology

-

Gravimetric Saturation: Add 500 mg of 2-chloro-1-(chloromethyl)-4-methylbenzene[3] to a pre-weighed 2 mL analytical vial.

-

Solvent Addition: Incrementally add the chosen polar aprotic solvent (e.g., DMF) in 100 µL aliquots at 25°C under constant vortexing until complete dissolution is visually confirmed.

-

HPLC Validation: Filter the saturated solution through a 0.22 µm PTFE syringe filter. Dilute a 10 µL aliquot in 990 µL of mobile phase (e.g., 60:40 MeCN:Water) and analyze via HPLC (UV detection at 254 nm) to confirm concentration and check for spontaneous hydrolysis.

-

Nucleophilic Substitution: Transfer the standardized solution to a microreactor. Introduce the nucleophile (e.g., hydroxylamine hydrochloride) and potassium carbonate base.

-

Reaction Monitoring: Maintain at 50°C for 10 minutes (if using flow chemistry)[2]. Quench a 50 µL aliquot in cold water and extract with ethyl acetate to validate product formation via TLC or LC-MS.

Workflow Visualization

The following diagram illustrates the logical progression from solvation to transition state stabilization.

Workflow of 2-chloro-4-methylbenzyl chloride solvation and SN2 reaction in polar aprotic solvents.

References

-

Chemsrc. "CAS#:2719-39-3 | 2-chloro-1-(chloromethyl)-4-methylbenzene". Retrieved April 2026. Available at: [Link]

Sources

An In-depth Technical Guide to the Reactivity Profile of 2-Chloro-4-methylbenzyl Chloride

This guide provides a comprehensive technical overview of 2-chloro-4-methylbenzyl chloride, a pivotal chemical building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, explore its nuanced reactivity through various reaction types, and provide practical, field-proven insights and protocols.

Introduction: The Strategic Importance of 2-Chloro-4-methylbenzyl Chloride

2-Chloro-4-methylbenzyl chloride (also known as 3-chloro-4-methylbenzyl chloride) is a disubstituted aromatic compound featuring two highly reactive sites: a benzylic chloride (-CH₂Cl) group and a chlorinated toluene ring.[1][2] This dual reactivity makes it a versatile intermediate in organic synthesis, particularly in the creation of complex molecular architectures for the pharmaceutical and agrochemical industries.[3] The strategic placement of the chloro and methyl groups on the benzene ring influences the regioselectivity of further aromatic substitutions, while the benzylic chloride provides a readily accessible handle for nucleophilic attack. Understanding the interplay of these features is crucial for its effective application in multi-step syntheses.

Core Molecular Properties

| Property | Value | Reference |

| IUPAC Name | 2-chloro-4-(chloromethyl)-1-methylbenzene | [1] |

| Synonyms | 3-Chloro-4-methylbenzyl chloride, 2-Chloro-4-chloromethyltoluene | [1][2] |

| CAS Number | 2719-40-6 | [1][2] |

| Molecular Formula | C₈H₈Cl₂ | [1] |

| Molecular Weight | 175.05 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [4] |

Synthesis of 2-Chloro-4-methylbenzyl Chloride

The most common industrial synthesis of benzyl chlorides involves the chlorination of the corresponding toluene derivative. For 2-chloro-4-methylbenzyl chloride, the starting material is 2-chloro-4-methyltoluene. The reaction proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator, where a chlorine atom substitutes a hydrogen atom on the methyl group.

Workflow for Synthesis via Benzylic Chlorination

Caption: General workflow for the synthesis of 2-chloro-4-methylbenzyl chloride.

Reactivity Profile: A Tale of Two Active Sites

The reactivity of 2-chloro-4-methylbenzyl chloride is dominated by the benzylic chloride group, but the aromatic ring also participates in key reactions.

Nucleophilic Substitution at the Benzylic Carbon

The carbon-chlorine bond in the chloromethyl group is the molecule's most reactive site. As a primary benzylic halide, it readily undergoes nucleophilic substitution reactions. The benzylic position can stabilize a developing positive charge in a transition state or a full carbocation intermediate through resonance with the aromatic ring, making both Sₙ1 and Sₙ2 pathways accessible.[5][6]

-

Sₙ2 Mechanism: Favored by strong, non-bulky nucleophiles and polar aprotic solvents. The reaction proceeds via a backside attack, resulting in an inversion of configuration if the carbon were chiral. Given the primary nature of the carbon, this pathway is often very efficient.[7]

-

Sₙ1 Mechanism: Favored by weak nucleophiles and polar protic solvents that can stabilize the resonance-stabilized benzylic carbocation intermediate. The presence of electron-donating groups on the ring (like the methyl group) further stabilizes this carbocation, increasing the propensity for an Sₙ1 pathway compared to unsubstituted benzyl chloride.[5][8]

Caption: Competing Sₙ1 and Sₙ2 pathways for nucleophilic substitution.

This reactivity is widely exploited to attach the 2-chloro-4-methylbenzyl moiety to various scaffolds by forming new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds.[3]

Experimental Protocol: Synthesis of a Benzylamine Derivative (Sₙ2)

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4-methylbenzyl chloride (1.0 eq) in a suitable polar aprotic solvent like acetonitrile.

-

Addition of Amine: Add a primary or secondary amine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) to the solution. The base scavenges the HCl generated during the reaction.

-

Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by column chromatography or recrystallization.

Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation

2-Chloro-4-methylbenzyl chloride can serve as the electrophile in Friedel-Crafts alkylation reactions to functionalize other aromatic compounds.[9] In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), the benzylic chloride is activated to form a carbocation or a highly polarized complex that is then attacked by an electron-rich aromatic ring.[10][11]

The mechanism involves the initial formation of an electrophilic species by the interaction of the benzylic chloride with the Lewis acid.[12] This electrophile is then attacked by the nucleophilic π-system of another aromatic molecule, followed by deprotonation to restore aromaticity.[10]

Caption: Mechanism of Friedel-Crafts alkylation with a benzyl chloride.

Experimental Protocol: Friedel-Crafts Alkylation of Benzene

-

Setup: To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and a dry solvent like carbon tetrachloride or excess benzene.[13]

-

Addition of Reactants: Cool the suspension in an ice bath. Slowly add a solution of 2-chloro-4-methylbenzyl chloride (1.0 eq) in the same solvent to the stirred suspension.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction can be gently heated if necessary. Monitor progress by TLC or GC.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated hydrochloric acid.[13] This decomposes the aluminum chloride complex.

-

Workup: Separate the organic layer. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).[13] Combine the organic extracts, wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the resulting crude product by column chromatography or distillation.

Oxidation Reactions

The methyl group and the benzylic carbon are susceptible to oxidation.

-

Oxidation to Benzaldehyde: Using mild oxidizing agents can selectively convert the benzyl chloride to the corresponding benzaldehyde. This transformation is valuable for introducing a carbonyl group.

-

Oxidation to Benzoic Acid: Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or acid dichromate, will oxidize the side chain to a carboxylic acid.[14][15] The reaction often proceeds by first hydrolyzing the benzyl chloride to benzyl alcohol, which is then oxidized.[16]

Reduction Reactions

The benzylic chloride can be reduced back to a methyl group (forming 2-chloro-4-methyltoluene) through various methods, including catalytic hydrogenation or using reducing agents like lithium aluminum hydride. This can be useful if the benzylic chloride was used as a temporary activating group. The electrochemical reduction of benzyl chlorides at silver cathodes has also been studied, proceeding through a benzyl radical intermediate.[17]

Safety and Handling

2-Chloro-4-methylbenzyl chloride is a hazardous chemical that must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed, inhaled, or in contact with skin.[1] It causes severe skin burns and eye damage and is classified as corrosive.[1] Like other benzyl chlorides, it is a lachrymator, meaning it causes tearing.[18][19]

-

Handling: Always work in a well-ventilated chemical fume hood.[20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[18][21]

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as bases, alcohols, amines, and metals.[18] The container should be tightly closed.

Conclusion

2-Chloro-4-methylbenzyl chloride is a highly valuable and versatile chemical intermediate. Its reactivity is characterized by the facile nucleophilic displacement of the benzylic chloride and its ability to act as an electrophile in Friedel-Crafts alkylations. This dual nature, combined with the directing effects of the substituents on its aromatic ring, provides chemists with a powerful tool for constructing complex molecules. A thorough understanding of its reactivity profile and adherence to strict safety protocols are essential for leveraging its full synthetic potential in research and development.

References

-

PubChem. (n.d.). 2-Chloro-4-(chloromethyl)-1-methylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2,6-dichloro-4-methylbenzoyl chloride. Retrieved from [Link]

-

Joseph, M., et al. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry. Retrieved from [Link]

-

Hemminki, K., et al. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. PubMed. Retrieved from [Link]

-

Pearson+. (n.d.). The following reaction, though run under standard solvolysis cond.... Study Prep. Retrieved from [Link]

-

Unnamed Source. (2026, March 10). Understanding the Applications of 2,4-Dichlorobenzyl Chloride in Synthesis. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

-

Unnamed Source. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

NIST. (n.d.). 3-Chloro-4-methylbenzyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]

-

Daasbjerg, K., et al. (n.d.). Co-solvent effects on the indirect reduction of alkyl and benzyl halides: experimental evidence of a link between electron transfer and SN1-like processes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

-

Quora. (2023, May 11). Why doesn't benzyl chloride undergo nucleophilic substitution (SN1/SN2)?. Retrieved from [Link]

-

Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Musumeci, C., et al. (2010, November 11). Bridging the Gap between Electrochemical and Organometallic Activation: Benzyl Chloride Reduction at Silver Cathodes. Journal of the American Chemical Society. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2008, September 28). Oxidation of Benzyl Chloride. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, October 23). Reaction mechanism with benzylchloride (KMnO4 and Soda lime). Retrieved from [Link]

Sources

- 1. 2-Chloro-4-(chloromethyl)-1-methylbenzene | C8H8Cl2 | CID 137691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-4-methylbenzyl chloride [webbook.nist.gov]

- 3. nbinno.com [nbinno.com]

- 4. 2-Methylbenzyl chloride | 552-45-4 [chemicalbook.com]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. quora.com [quora.com]

- 7. The following reaction, though run under standard solvolysis cond... | Study Prep in Pearson+ [pearson.com]

- 8. Co-solvent effects on the indirect reduction of alkyl and benzyl halides: experimental evidence of a link between electron transfer and SN1-like processes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. organicchemistrytutor.com [organicchemistrytutor.com]

- 13. prepchem.com [prepchem.com]

- 14. asianpubs.org [asianpubs.org]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. Sciencemadness Discussion Board - Oxidation of Benzyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. fishersci.com [fishersci.com]

- 19. CHLOROBENZYL CHLORIDES | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

The Structural and Electronic Topography of 2-Chloro-4-methylbenzyl Chloride: A Comprehensive Guide for Rational Drug Design

Executive Context: The Strategic Value of the Electrophile

As a Senior Application Scientist, I frequently encounter the challenge of optimizing nucleophilic substitutions on sterically hindered benzylic systems. 2-Chloro-4-methylbenzyl chloride (CMBC) —systematically known as 1-(chloromethyl)-2-chloro-4-methylbenzene—serves as a highly prized electrophilic building block in organic synthesis. It is a critical intermediate in the development of potent monoacylglycerol lipase (MAGL) inhibitors (specifically spiro derivatives) 1 and novel oxadiazine-based agricultural fungicides [[2]]().

To master the reactivity of CMBC, one must understand the delicate interplay between its crystallographic conformation and its electronic topography. The ortho-chloro and para-methyl substituents create a unique "push-pull" electronic environment that dictates both its solid-state packing and its transition-state kinetics during SN2 displacements 3.

Electronic Properties & DFT Insights

The reactivity of CMBC is governed by the inductive and resonance effects of its substituents. Density Functional Theory (DFT) calculations—typically utilizing the B3LYP/6-31G* basis set—reveal how these substituents modulate the Frontier Molecular Orbitals (FMOs) 4.

-

The Ortho-Chloro Effect (-I): The highly electronegative chlorine atom withdraws electron density via the inductive effect. This increases the electrophilicity of the adjacent benzylic carbon, priming it for nucleophilic attack. However, its steric bulk restricts the trajectory of incoming nucleophiles, necessitating highly polar aprotic solvents to stabilize the transition state 3.

-

The Para-Methyl Effect (+I): The methyl group donates electron density into the aromatic ring via hyperconjugation. This slightly stabilizes the developing partial positive charge in the SN2 transition state, preventing the reaction from shifting entirely toward an SN1 mechanism.

Fig 1. DFT computational workflow for mapping the electronic properties of CMBC.

Crystallographic Signatures & Structural Conformation

Substituted benzyl chlorides and their downstream derivatives typically crystallize in monoclinic or triclinic space groups (e.g., P-1 or P2(1)/c) 4. The crystal packing of CMBC is heavily influenced by intermolecular forces:

-

Halogen Bonding (C-H···Cl): The ortho-chlorine atom participates in weak intermolecular halogen bonding, which acts as a directional anchor during crystal lattice formation.

-

π-π and C-H···π Interactions: The planar aromatic rings stack with staggered offsets, stabilized by C-H···π interactions from the para-methyl group 5.

-

Polymorphism: As seen in complex derivatives like oxadiazine fungicides, the presence of the 2-chloro-4-methylbenzyl moiety can lead to distinct polymorphic forms (e.g., Form A vs. Form B), which drastically alter the thermodynamic stability and solubility profiles of the final drug product 2.

Self-Validating Experimental Workflows

To ensure scientific integrity, every protocol must be designed with intrinsic causality and a self-validating checkpoint.

Protocol A: SN2 Nucleophilic Substitution Pathway

This protocol outlines the synthesis of hydroxylamine derivatives using CMBC, a standard procedure in drug discovery 3.

-

Solvation: Dissolve 1.0 eq of CMBC in anhydrous Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent. It solvates the cations (from the base) while leaving the nucleophile naked and highly reactive, lowering the activation energy of the SN2 transition state.

-

-

Base Addition: Add 2.0 eq of Potassium Carbonate (K₂CO₃) and 1.2 eq of the nucleophile (e.g., hydroxylamine hydrochloride).

-

Causality: K₂CO₃ is a mild base that deprotonates the nucleophile without inducing unwanted E2 elimination side-reactions at the benzylic position.

-

-

Thermal Control: Stir at room temperature for 12 hours.

-

Causality: Elevated temperatures can cause the sterically hindered ortho-chloro system to undergo side reactions. Room temperature ensures kinetic control.

-

-

Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The disappearance of the high-Rf CMBC spot and the appearance of a UV-active lower-Rf spot validates the consumption of the electrophile.

Fig 2. SN2 nucleophilic substitution pathway of 2-chloro-4-methylbenzyl chloride.

Protocol B: Single-Crystal Growth and XRD Analysis

To determine the exact spatial arrangement and steric hindrance of the ortho-chloro group.

-

Solution Preparation: Dissolve the purified CMBC derivative in a minimal amount of hot ethanol.

-

Causality: Ethanol provides high solubility at elevated temperatures but drops sharply upon cooling, creating the supersaturation required for nucleation.

-

-

Anti-Solvent Diffusion: Layer hexane carefully over the ethanol solution.

-

Causality: Hexane acts as an anti-solvent. Slow diffusion prevents rapid precipitation, promoting the growth of large, defect-free single crystals.

-

-

Data Collection: Mount the crystal on a diffractometer and cool to 100 K using a liquid nitrogen stream.

-

Causality: Cryo-cooling minimizes thermal atomic displacement (thermal ellipsoids), yielding higher resolution data for accurate bond length determination.

-

-

Validation Checkpoint: Prior to X-ray exposure, examine the crystal under a polarized light microscope. Uniform extinction (birefringence) upon rotation validates that the sample is a single crystal, not a twinned or amorphous aggregate.

Fig 3. Step-by-step single-crystal X-ray diffraction (XRD) protocol.

Quantitative Data Summaries

To facilitate rapid comparison, the theoretical and experimental parameters of CMBC and its structural analogs are summarized below.

Table 1: Nucleophilic Substitution Reaction Parameters for CMBC 3

| Substrate | Nucleophile | Base | Solvent | Mechanism | Typical Yield (%) |

| 2-Chloro-4-methylbenzyl chloride | Hydroxylamine HCl | K₂CO₃ | DMF | SN2 | 85 - 92 |

| 2-Chloro-4-methylbenzyl chloride | Azetidine derivatives | DIPEA | DMF | SN2 | 78 - 84 |

| 2-Chloro-4-methylbenzyl chloride | Phenoxide ions | Cs₂CO₃ | Acetonitrile | SN2 | 88 - 95 |

Table 2: Typical Crystallographic & Electronic Parameters of Substituted Benzyl Derivatives 4

| Parameter | Value / Description | Analytical Method |

| Common Space Group | Triclinic (P-1) or Monoclinic (P2₁/c) | Single-Crystal XRD |

| C-Cl (Aromatic) Bond Length | ~ 1.73 - 1.75 Å | Single-Crystal XRD |

| C-Cl (Benzylic) Bond Length | ~ 1.80 - 1.82 Å | Single-Crystal XRD |

| HOMO Energy | -6.10 to -6.35 eV | DFT (B3LYP/6-31G) |

| LUMO Energy | -1.15 to -1.40 eV | DFT (B3LYP/6-31G) |

| Energy Gap (ΔE) | ~ 4.95 eV | DFT (B3LYP/6-31G*) |

Sources

Protocol for SN2 displacement of 2-Chloro-1-(chloromethyl)-4-methylbenzene

Application Note & Protocol

Topic: Protocol for SN2 Displacement of 2-Chloro-1-(chloromethyl)-4-methylbenzene Reference ID: APN-SN2-2C1CM-4MB-V1.0

Abstract

This document provides a comprehensive guide for the SN2 displacement reaction on 2-Chloro-1-(chloromethyl)-4-methylbenzene, a benzylic halide featuring two distinct carbon-chlorine bonds. The protocol focuses on the selective substitution of the primary benzylic chloride, which is highly activated towards SN2 reactions, while the aryl chloride remains inert under these conditions. We present a detailed experimental protocol for the synthesis of 2-(azidomethyl)-1-chloro-4-methylbenzene using sodium azide as the nucleophile. This application note is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering insights into reaction mechanisms, experimental setup, process validation, and troubleshooting.

Mechanistic Overview & Rationale

The substrate, 2-Chloro-1-(chloromethyl)-4-methylbenzene, possesses two potential sites for nucleophilic attack. However, the reactivity of these sites is vastly different. The chlorine atom attached to the aromatic ring is unreactive towards standard SN2 conditions due to the high strength of the sp² C-Cl bond and electron repulsion from the benzene π-system.[1][2] In contrast, the chloromethyl group (-CH₂Cl) is a primary benzylic halide. Benzylic halides are exceptionally reactive in SN2 reactions because the π-system of the benzene ring stabilizes the transition state.[3]

The SN2 (Substitution, Nucleophilic, Bimolecular) reaction proceeds via a concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[4] This process involves a "backside attack," leading to an inversion of stereochemistry at the carbon center (though not relevant for this achiral substrate).[5][6] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[4]

For this protocol, we utilize the azide ion (N₃⁻) as the nucleophile. Azide is an excellent nucleophile for SN2 reactions as it is highly nucleophilic yet only weakly basic, which minimizes potential side reactions like elimination (E2).[7][8]

Caption: Generalized SN2 mechanism for the azidation of the substrate.

Expertise & Experience: Guiding Experimental Choices

The success of an SN2 reaction hinges on the careful selection of several key parameters. Our protocol is designed based on established principles to maximize yield and purity.

-

Substrate Structure: As a primary benzylic halide, the substrate is highly activated for SN2 displacement.[9] Steric hindrance around the electrophilic carbon is minimal, allowing easy access for the nucleophile.

-

Nucleophile Selection: Sodium azide (NaN₃) is the reagent of choice. It provides a high concentration of the azide anion, which is a potent nucleophile.[8][10] Its low basicity is crucial for preventing the competing E2 elimination pathway, which is generally not a major concern for primary halides anyway.

-

Solvent System: A polar aprotic solvent is essential for SN2 reactions.[11] We recommend Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). These solvents effectively solvate the sodium cation (Na⁺) but poorly solvate the azide anion (N₃⁻). This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the reaction rate.[8][11] Protic solvents like water or ethanol would solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.

-

Temperature Control: The reaction is typically conducted at room temperature to slightly elevated temperatures (e.g., 40-60 °C). While heating can increase the reaction rate, excessive temperatures can lead to side reactions or decomposition of the product. The optimal temperature provides a balance between reaction time and product purity.

Detailed Experimental Protocol: Synthesis of 2-(azidomethyl)-1-chloro-4-methylbenzene

This protocol details the procedure for a 10 mmol scale reaction. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |

| 2-Chloro-1-(chloromethyl)-4-methylbenzene | C₈H₈Cl₂ | 175.06 | 10.0 | 1.75 g | Substrate |

| Sodium Azide | NaN₃ | 65.01 | 12.0 | 0.78 g | Nucleophile (1.2 equivalents) |

| Dimethylformamide (DMF), anhydrous | C₃H₇NO | 73.09 | - | 25 mL | Polar aprotic solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~150 mL | Extraction solvent |

| Deionized Water | H₂O | 18.02 | - | ~150 mL | For workup |

| Brine (Saturated aq. NaCl) | NaCl(aq) | - | - | ~50 mL | For final wash |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~2-3 g | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add sodium azide (0.78 g, 12.0 mmol).

-

Solvent Addition: Add anhydrous DMF (25 mL) to the flask. Stir the suspension for 5-10 minutes to ensure good dispersion.

-

Substrate Addition: Dissolve 2-Chloro-1-(chloromethyl)-4-methylbenzene (1.75 g, 10.0 mmol) in a small amount of DMF (~5 mL) and add it dropwise to the stirring suspension at room temperature.

-

Reaction: Allow the reaction mixture to stir at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours (Eluent: 95:5 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-8 hours. Gentle heating to 40 °C can be applied to expedite the reaction if necessary.

-

Quenching: Once the starting material is consumed (as indicated by TLC), carefully pour the reaction mixture into a 250 mL beaker containing deionized water (100 mL). This will precipitate the organic product and dissolve the inorganic salts.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[10] Combine the organic extracts.

-

Washing: Wash the combined organic layers sequentially with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 2-(azidomethyl)-1-chloro-4-methylbenzene, which should be a pale yellow oil.

Purification (Optional)

For most applications, the crude product is of sufficient purity. If higher purity is required, the product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Trustworthiness: Process Validation & Characterization

To ensure the integrity of the experimental outcome, a series of validation and characterization steps are essential.

-

In-Process Control (TLC): TLC is a crucial tool for monitoring the reaction's progress. A co-spot of the starting material and the reaction mixture should be used. The disappearance of the starting material spot and the appearance of a new, typically higher Rf, product spot indicates reaction completion.

-

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: Will confirm the structure by showing characteristic shifts for the aromatic protons, the methyl group protons, and the newly formed -CH₂N₃ protons (typically around δ 4.3-4.5 ppm).

-

IR Spectroscopy: A strong, sharp absorption band around 2100 cm⁻¹ is a definitive indicator of the azide (N₃) functional group.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product (C₈H₈ClN₃).

-

Experimental Workflow Visualization

The following diagram provides a high-level overview of the entire experimental process.

Caption: High-level workflow for the synthesis of 2-(azidomethyl)-1-chloro-4-methylbenzene.

References

-

University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

Chatterjee, A. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. SlideShare. [Link]

-

LibreTexts. 13.07: Substitution of benzylic and allylic halides. Chemistry LibreTexts. [Link]

-

YouTube. Benzylic, Allylic, Vinylic and Arylic halides in Nucleophilic Substitution Reactions. YouTube. [Link]

-

Bensley, B., & Kohnstam, G. (1955). 957. Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. Journal of the Chemical Society (Resumed), 4747. [Link]

-

Buckley, N., & Oppenheimer, N. (1996). Reactions of Charged Substrates. 5. The Solvolysis and Sodium Azide Substitution Reactions of Benzylpyridinium Ions in Deuterium Oxide. The Journal of Organic Chemistry, 61(24), 8496–8500. [Link]

-

Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PMC. [Link]

-

Ashenhurst, J. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Master Organic Chemistry. [Link]

-

Wang, X., et al. (2012). Intramolecular Schmidt Reaction of Acyl Chlorides with Alkyl Azides: Rapid Access to Fused Polycyclic Nitrogen-Containing Heterocycles via a Multistep One-Pot Transformation. Organic Letters, 14(22), 5844–5847. [Link]

-

Organic Syntheses. Methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Organic Syntheses. [Link]

-

UW-Madison Chemistry. Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2). University of Wisconsin-Madison. [Link]

-

Pieber, B., et al. (2018). Continuous multistep synthesis of 2-(azidomethyl)oxazoles. PMC. [Link]

-

University of Illinois Springfield. Reactions SN2 and SN1. University of Illinois Springfield. [Link]

-

Ashenhurst, J. (2026). The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

-

Beilstein Journals. Continuous multistep synthesis of 2-(azidomethyl)oxazoles. Beilstein Journals. [Link]

-

Siddiqui, H. L., et al. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. MDPI. [Link]

-

LibreTexts. 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

-

ResearchGate. (A) Mechanism of the SN2 reaction between chloromethane and bromide.... ResearchGate. [Link]

-

Domke, L. M., et al. (2023). The isocyanide SN2 reaction. PMC. [Link]

-

Quora. Which of these undergo SN2: chlorobenzene, methylbenzene, iodopentane, or chloropentane?. Quora. [Link]

-

Taylor & Francis. SN2 – Knowledge and References. Taylor & Francis Online. [Link]

-

NIST. Benzene, 1-(chloromethyl)-4-methyl-. NIST WebBook. [Link]

-

Wyzant. Which of these undergo SN2: chlorobenzene, methylbenzene, iodopentane, or chloropentane?. Wyzant. [Link]

Sources

- 1. quora.com [quora.com]

- 2. wyzant.com [wyzant.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: Synthesis of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine from 2-chloro-4-methylbenzyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine from 2-chloro-4-methylbenzyl chloride. The described methodology follows a robust two-step process involving the initial formation of an N-protected hydroxylamine derivative, followed by a deprotection step to yield the target product. This approach is favored for its high regioselectivity, ensuring the formation of the O-alkylated product over the N-alkylated isomer. Detailed experimental protocols, safety considerations, and characterization data are provided to ensure reproducible and safe execution of the synthesis.

Introduction

O-substituted hydroxylamines are a critical class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The title compound, O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine, is a valuable building block characterized by its substituted benzyl moiety, which can be further functionalized to create complex molecular architectures. Its synthesis requires a strategic approach to control the regioselectivity of the alkylation of hydroxylamine, which possesses two nucleophilic sites (oxygen and nitrogen). Direct alkylation of hydroxylamine often leads to a mixture of O- and N-alkylated products, as well as di- and tri-substituted derivatives, making purification challenging and reducing the overall yield of the desired product.[1]

To circumvent these issues, a common and effective strategy involves the use of an N-protected hydroxylamine derivative, such as N-hydroxyphthalimide or N-hydroxyurethane.[1][3] This protection directs the alkylation to the oxygen atom. Subsequent deprotection then furnishes the desired O-substituted hydroxylamine.[4] This application note details a reliable two-step synthesis protocol starting from 2-chloro-4-methylbenzyl chloride and N-hydroxyphthalimide.

Synthetic Strategy and Mechanism

The synthesis of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine from 2-chloro-4-methylbenzyl chloride is achieved through a two-step process:

-

O-Alkylation of N-Hydroxyphthalimide: In the first step, N-hydroxyphthalimide is reacted with 2-chloro-4-methylbenzyl chloride in the presence of a base. The base deprotonates the hydroxyl group of N-hydroxyphthalimide, forming a more nucleophilic phthalimidate anion. This anion then undergoes a nucleophilic substitution reaction (SN2) with the electrophilic benzylic carbon of 2-chloro-4-methylbenzyl chloride, displacing the chloride leaving group to form N-[(2-chloro-4-methylphenyl)methoxy]phthalimide.

-

Deprotection via Hydrazinolysis: The second step involves the cleavage of the phthalimide protecting group. This is most commonly achieved by hydrazinolysis, where hydrazine hydrate is used to cleave the N-C bonds of the phthalimide ring.[4] This reaction results in the formation of the desired O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine and a stable phthalhydrazide byproduct, which can be easily removed by filtration.[4]

Experimental Protocols

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| 2-chloro-4-methylbenzyl chloride | ≥98% |

| N-Hydroxyphthalimide | ≥98% |

| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, finely powdered |

| Anhydrous N,N-Dimethylformamide (DMF) | ≥99.8% |

| Hydrazine monohydrate | 64-65% solution |

| Dichloromethane (DCM) | ACS grade |

| Ethanol (EtOH) | Absolute |

| Diethyl ether | ACS grade |

| Hydrochloric acid (HCl) | Concentrated (37%) |

| Sodium sulfate (Na₂SO₄) | Anhydrous |

| Round-bottom flasks | Various sizes |

| Magnetic stirrer with heating mantle | |

| Reflux condenser | |

| Separatory funnel | |

| Büchner funnel and filter flask | |

| Rotary evaporator | |

| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |

Step 1: Synthesis of N-[(2-chloro-4-methylphenyl)methoxy]phthalimide

Protocol:

-

In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add N-hydroxyphthalimide (1.63 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).

-

Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Stir the suspension at room temperature for 15 minutes.

-

To this suspension, add 2-chloro-4-methylbenzyl chloride (1.91 g, 10 mmol) dropwise.

-

Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 3:1) as the eluent.

-

Upon completion of the reaction (disappearance of the starting benzyl chloride), pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

A precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid thoroughly with water to remove any remaining DMF and inorganic salts.

-

Dry the collected solid under vacuum to obtain the crude N-[(2-chloro-4-methylphenyl)methoxy]phthalimide. The product can be used in the next step without further purification or can be recrystallized from ethanol if a higher purity is desired.

Step 2: Synthesis of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine

Protocol:

-

Suspend the crude N-[(2-chloro-4-methylphenyl)methoxy]phthalimide (from the previous step, approx. 10 mmol) in 100 mL of ethanol in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

To this suspension, add hydrazine monohydrate (0.6 mL, approx. 12 mmol) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature. A white precipitate of phthalhydrazide will form.

-

Remove the precipitate by vacuum filtration and wash it with a small amount of cold ethanol.

-

Combine the filtrate and the washings and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in 100 mL of dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer with two 50 mL portions of water to remove any excess hydrazine and other water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine as an oil or a low-melting solid.

Optional: Preparation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

To this solution, add a solution of HCl in ethanol dropwise with stirring until the precipitation is complete.

-

Collect the resulting white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine hydrochloride.

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons (-O-CH₂-), the methyl protons, and the amine protons (-NH₂). |

| ¹³C NMR | Signals for the aromatic carbons, the benzylic carbon, and the methyl carbon. |

| Mass Spec (ESI) | A molecular ion peak corresponding to the calculated mass of the product. |

| FT-IR | Characteristic peaks for N-H and O-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic). |

Safety and Hazard Considerations

-

2-chloro-4-methylbenzyl chloride: This compound is a lachrymator and is corrosive.[5][6] It can cause severe skin burns and eye damage.[5] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[2]

-

N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with care. Avoid inhalation and skin contact.

-

Hydrazine monohydrate: Hydrazine is toxic and a suspected carcinogen. It is also corrosive. Handle in a fume hood and wear appropriate PPE.

-

Hydrochloric acid: Concentrated HCl is highly corrosive and can cause severe burns. Handle with appropriate care.

All waste materials should be disposed of in accordance with local, state, and federal regulations.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low yield in Step 1 | Incomplete reaction. | Ensure reagents are anhydrous. Consider gentle heating (50-60 °C) to drive the reaction to completion. |

| Inefficient precipitation. | Ensure the water used for precipitation is ice-cold. | |

| Incomplete deprotection in Step 2 | Insufficient hydrazine or reaction time. | Add a slight excess of hydrazine and ensure the reaction is refluxed for an adequate amount of time, monitoring by TLC. |

| Product is difficult to purify | Presence of N-alkylated byproduct. | The use of N-hydroxyphthalimide minimizes this, but if it occurs, column chromatography may be necessary. |

| Residual hydrazine. | Ensure thorough washing of the organic layer with water during workup. |

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of O-[(2-chloro-4-methylphenyl)methyl]hydroxylamine from 2-chloro-4-methylbenzyl chloride. The use of an N-protected hydroxylamine intermediate ensures high regioselectivity for O-alkylation, leading to a cleaner product and simplifying purification. Adherence to the detailed procedures and safety precautions will enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.

References

-

Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available from: [Link]

- Černuchová, P., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 5(1), 109-113.

- Bonaccorsi, F., & Giorgi, G. (2006). A Convenient Large Scale Synthesis of O-Benzylhydroxylamine.

- Černuchová, P., et al. (2012). One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry, 5(1), 109-113.

- Wang, Z., & Chen, Y. (2020). Organocatalytic decarboxylative alkylation of N-hydroxy-phthalimide esters enabled by pyridine-boryl radicals.

- Maillard, L. T., et al. (2005). A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. The Journal of Organic Chemistry, 70(16), 6303-6312.

- Ischay, M. A., et al. (2022). N‐Alkoxyphtalimides as Versatile Alkoxy Radical Precursors in Modern Organic Synthesis. Chemistry – An Asian Journal, 17(13), e202200275.

- Fallis, A. G., & Brinza, I. M. (2024). A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. The Journal of Organic Chemistry, 89(10), 6934-6945.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 137691, 2-Chloro-4-(chloromethyl)-1-methylbenzene. Retrieved from [Link].

-

Beilstein Journal of Organic Chemistry. Mechanisms for radical reactions initiating from N-hydroxyphthalimide esters. Available from: [Link]

- Google Patents. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.

-

ResearchGate. Strategies used to produce O-substituted hydroxylamines. Available from: [Link]

-

ACS Publications. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite. Available from: [Link]

-

Organic Chemistry Portal. An exceptionally mild deprotection of phthalimides. Available from: [Link]

-

Organic Syntheses. Hydroxylamine-O-sulfonic acid. Available from: [Link]

-

ResearchGate. Synthesis of N, O-dimethylhydroxylamine hydrochloride. Available from: [Link]

-

ACS Publications. Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide. Available from: [Link]

- Google Patents. US5075504A - Process for the preparation of O-substituted hydroxylamines.

-

PubMed. Photoinduced electron-transfer-promoted redox fragmentation of N-alkoxyphthalimides. Available from: [Link]

-

Reddit. Deprotection conditions for pthalimide protected oxyamine? Available from: [Link]

-

MDPI. Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Available from: [Link]

-

ResearchGate. An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine. Available from: [Link]

-

Organic Chemistry Portal. Hydroxylamine synthesis by C-C coupling. Available from: [Link]

-

Oriental Journal of Chemistry. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Available from: [Link]

Sources

- 1. One-pot sequential synthesis of <i>O</i>-(halo-substituted benzyl) hydroxylammonium salts - Arabian Journal of Chemistry [arabjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. arabjchem.org [arabjchem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 2-Chloro-4-(chloromethyl)-1-methylbenzene | C8H8Cl2 | CID 137691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

Optimizing Nucleophilic Alkylation Reactions with 2-Chloro-1-(chloromethyl)-4-methylbenzene: A Guide to Base and Catalyst Selection

An Application Guide for Researchers

Introduction: The Versatility of a Substituted Benzyl Chloride

2-Chloro-1-(chloromethyl)-4-methylbenzene is a substituted benzyl chloride derivative, a class of compounds that serve as highly effective electrophiles or "alkylating agents" in a wide array of nucleophilic substitution reactions. Due to the stability of the potential benzylic carbocation, the chloromethyl group is an excellent leaving group, making the molecule highly reactive towards nucleophiles. This reactivity is foundational in the synthesis of pharmaceuticals, agrochemicals, and specialty organic chemicals.[1]

This guide provides an in-depth analysis of the optimal base and catalyst systems for alkylation reactions using this substrate. While the term "base catalyst" can be ambiguous, in the context of SN2-type reactions with alkyl halides, it typically refers to a system comprising a stoichiometric base and, often, a phase-transfer catalyst (PTC). The base deprotonates the nucleophile to increase its reactivity, while the PTC facilitates the reaction between reactants located in different phases (e.g., a water-insoluble organic substrate and a water-soluble nucleophile/base).[2] Benzyl chloride derivatives are considered premier substrates for reactions under PTC conditions, which are known to enhance yields, accelerate reaction times, and allow for milder conditions.[1][2]

Part 1: Mechanistic Overview and the Role of Phase-Transfer Catalysis (PTC)

The alkylation reactions discussed herein proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[3][4] In this process, a nucleophile directly attacks the electrophilic carbon atom bearing the leaving group (the chloromethyl chloride), resulting in the inversion of stereochemistry if the carbon is chiral.

For many valuable nucleophiles (e.g., phenols, alcohols, thiols, or carbon acids), a base is required to deprotonate them, forming a more potent anionic nucleophile. A significant challenge arises when the substrate is soluble in an organic solvent while the base (e.g., sodium hydroxide) and the resulting nucleophile are soluble only in water. This phase incompatibility severely limits the reaction rate.

Phase-transfer catalysis elegantly solves this problem. A PTC agent, typically a quaternary ammonium salt (Q⁺X⁻) like tetrabutylammonium bromide (TBAB), facilitates the transfer of the anionic nucleophile (Nu⁻) from the aqueous phase into the organic phase.[2] In the organic phase, the "naked" anion is highly reactive and readily attacks the substrate, completing the alkylation.

Caption: The Phase-Transfer Catalysis (PTC) Cycle.

Part 2: Catalyst System Selection Guide

The choice of base and catalyst depends heavily on the nature of the nucleophile being alkylated (O-, N-, S-, or C-nucleophiles).

| Alkylation Type | Nucleophile Example | Recommended Base | Recommended Catalyst | Key Considerations & Rationale |

| O-Alkylation (Ether Synthesis) | Phenols, Alcohols | NaOH, KOH (50% w/w aq.) | Tetrabutylammonium bromide (TBAB) , other quaternary ammonium salts. | This is a classic Williamson Ether Synthesis.[3][5] Phenols are acidic enough to be deprotonated by strong bases like NaOH.[5] TBAB is a cost-effective and highly efficient catalyst for transferring the phenoxide anion.[6] |

| C-Alkylation (C-C Bond Formation) | Hydantoins, Phenylacetonitrile | K₂CO₃, Cs₂CO₃, NaOH, KOH | TBAB , Chiral PTCs (e.g., Cinchona alkaloid derivatives) for asymmetric synthesis. | Stronger bases are often needed to deprotonate carbon acids. PTC is extremely effective for C-alkylation.[2][6] The choice of base can influence selectivity and yield.[6] |